1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzyl azide with propiolic acid in the presence of a copper catalyst, leading to the formation of the triazole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Amides and Esters: Formed from coupling reactions involving the carboxylic acid group.
Substituted Triazoles: Resulting from nucleophilic substitution on the chlorophenyl group.
Scientific Research Applications
1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and protein-ligand binding.
Materials Science: Incorporated into polymers and materials for enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
1-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid: Similar structure but with a different triazole ring.
1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Positional isomer with the carboxylic acid group at a different position.
Uniqueness: 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the carboxylic acid group at the 5-position of the triazole ring can lead to distinct chemical and biological activities compared to its isomers .
Properties
IUPAC Name |
3-(2-chlorophenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-3-1-2-4-7(6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOGIYMKNMIJDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CN=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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